
Benzyldidecylmethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldidecylmethylammonium chloride is a quaternary ammonium compound widely recognized for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its effective antimicrobial and surface-active characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyldidecylmethylammonium chloride typically involves a quaternization reaction. This process includes the reaction of decylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyldidecylmethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Benzyldidecylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in laboratory settings.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and personal care products
Mécanisme D'action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the lipid bilayer of cell membranes, and the pathways involved are related to membrane disruption and subsequent leakage of intracellular contents .
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium Chloride: Known for its broad-spectrum antibacterial activity.
Benzyldimethyldecylammonium Chloride: Shares similar surfactant properties and applications
Uniqueness: Benzyldidecylmethylammonium chloride is unique due to its specific alkyl chain length and the presence of a benzyl group, which enhances its surface-active and antimicrobial properties compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
32426-10-1 |
|---|---|
Formule moléculaire |
C28H52N.Cl C28H52ClN |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
benzyl-didecyl-methylazanium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MQWVSQIVACGLLU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


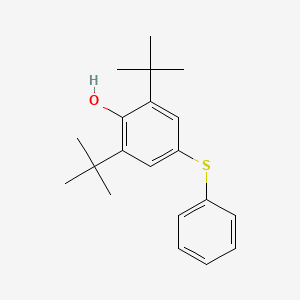
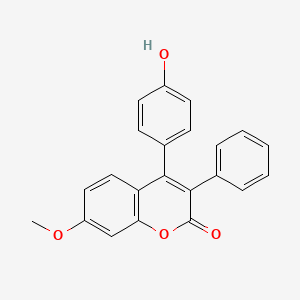
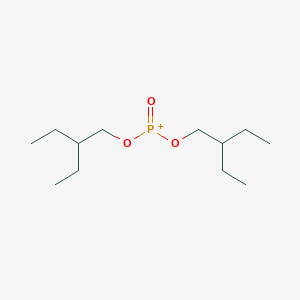

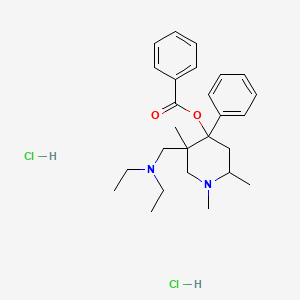
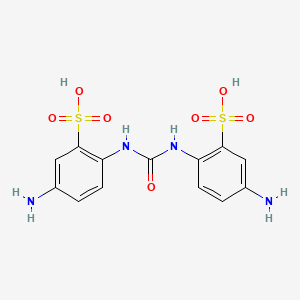

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
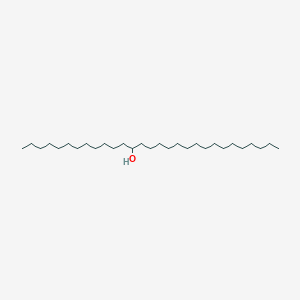
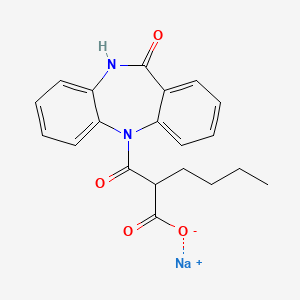

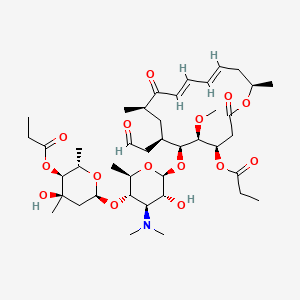
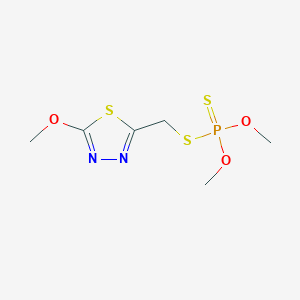
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
